BRD4 Bromodomain Binding Affinity: A Key Differentiator for Epigenetic Probe Development
The compound 3-(1-bromoethyl)-4-methylpyridine exhibits a measurable binding affinity (Kd = 3.30E+3 nM) for the BRD4 bromodomain 1 (BD1) as determined by isothermal titration calorimetry (ITC) [1]. In contrast, the unsubstituted parent compound 3-(1-bromoethyl)pyridine shows a significantly weaker binding affinity (Kd = 1.09E+5 nM) under comparable assay conditions [2]. This represents a ~33-fold difference in binding affinity, which is a direct consequence of the 4-methyl substitution.
| Evidence Dimension | Binding Affinity to BRD4 BD1 (Kd) |
|---|---|
| Target Compound Data | Kd = 3.30E+3 nM |
| Comparator Or Baseline | 3-(1-bromoethyl)pyridine: Kd = 1.09E+5 nM |
| Quantified Difference | ~33-fold higher affinity for the target compound |
| Conditions | Isothermal titration calorimetry (ITC) vs. SPR assay; both assess binding to BRD4 BD1. |
Why This Matters
For researchers developing bromodomain inhibitors, this quantifiable increase in binding affinity is critical for selecting a more potent starting point for lead optimization, directly impacting the efficiency of medicinal chemistry campaigns.
- [1] BindingDB. (2024). BDBM50148603 (CHEMBL3770724): Binding affinity of 3-(1-bromoethyl)-4-methylpyridine to BRD4 BD1. Kd = 3.30E+3 nM. View Source
- [2] BindingDB. (2024). BDBM50207720 (CHEMBL3954022): Binding affinity of 3-(1-bromoethyl)pyridine to BRD4. Kd = 1.09E+5 nM. View Source
